n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound with the molecular formula C6H7N5. It has a molecular weight of 149.16 . It is also known by other names such as 4-Aminopyrazolo[3,4-d]pyrimidine, Pyrazoloadenine, 4 APP, 4-Aminopyrazole (3,4-d)pyrimidine, and 4-Aminopyrazolopyrimidine .
Synthesis Analysis
The synthesis of n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine involves various chemical reactions. For instance, one-pot multicomponent reactions of 7, and 2,4-dichlorobenzaldehyde in the presence of acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile yielded the corresponding (1 H -pyrazol-1-yl)-4- (4-chlorophenyl)-7 H -pyrazolo [3,4- d ]pyrimidin derivatives .Molecular Structure Analysis
The molecular structure of n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine can be represented by the InChI code: 1S/C6H7N5/c1-7-5-4-2-10-11-6(4)9-3-8-5/h2-3H,1H3, (H2,7,8,9,10,11) .Chemical Reactions Analysis
The chemical reactions involving n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine are complex and involve multiple steps. For instance, the compound can be involved in the formation of pyrazol-3-one 2a and 2b substrates .Scientific Research Applications
Anticancer Activity
This compound has been evaluated for its in vitro cytotoxic activity against human breast cell line (MCF7), showing potential as an anticancer agent .
Kinase Inhibition
It has been used in the development of JAK3 inhibitors , with modifications to the pyrazole ring structure to enhance effectiveness .
Biological Activity
As a purine analog, it exhibits a range of biological activities including anti-inflammatory , antiproliferative , and antifungal properties .
Drug Design
The compound serves as a core structure in the design and synthesis of novel pyrazolo[3,4-d]pyrimidines with various targeted biological activities .
CDK2 Targeting
It is featured in small molecules designed to target CDK2 , an important protein kinase involved in the regulation of the cell cycle .
Mechanism of Action
Target of Action
n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine primarily targets the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to a halt in cell proliferation . The compound’s interaction with CDK2 results in significant alterations in cell cycle progression .
Biochemical Pathways
The primary biochemical pathway affected by n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is the CDK2/cyclin A2 pathway . CDK2, when inhibited, disrupts the normal cell cycle, affecting downstream processes such as DNA replication and cell division . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
The result of n-Methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine’s action is a significant inhibition of cell proliferation, particularly in cancer cells . This is achieved through the compound’s inhibitory effect on CDK2, leading to disruptions in the cell cycle and ultimately inducing apoptosis .
properties
IUPAC Name |
N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-7-5-4-2-10-11-6(4)9-3-8-5/h2-3H,1H3,(H2,7,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXBSUPHBFYSQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC2=C1C=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20901681 |
Source
|
Record name | NoName_817 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20901681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6284-74-8 |
Source
|
Record name | 6284-74-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5197 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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